Benzalazin

Übersicht

Beschreibung

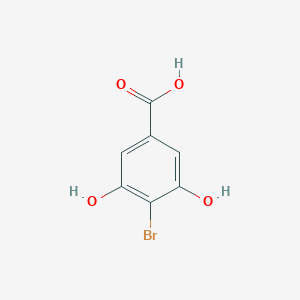

Benzalazine, chemically known as 2-hydroxy-5-[(4-carboxyphenyl) azo]benzoic acid with the CAS number 64896-26-0, has been identified as a new therapeutic agent for the treatment of ulcerative colitis and Crohn's disease of the large intestine . The compound has been the subject of various toxicological studies to determine its safety profile for potential therapeutic use.

Synthesis Analysis

Although the provided papers do not detail the synthesis of benzalazine, related compounds such as benzothiazines have been synthesized through methods that could potentially be adapted for benzalazine. For instance, a tricyclic benzothiazine was prepared using a stereoselective intramolecular Friedel-Crafts alkylation, which could offer insights into similar synthetic strategies for benzalazine .

Molecular Structure Analysis

The molecular structure of benzalazine, as indicated by its chemical name, includes an azo group (-N=N-) linking a phenyl ring and a hydroxybenzoic acid moiety. This structure is likely to influence its chemical reactivity and physical properties, although the specific molecular structure analysis is not provided in the papers .

Chemical Reactions Analysis

The papers do not provide detailed information on the chemical reactions specific to benzalazine. However, the presence of functional groups such as the azo linkage and carboxylic acid suggests that benzalazine could participate in reactions typical of these functionalities, such as redox reactions for the azo group and condensation or esterification for the carboxylic acid .

Physical and Chemical Properties Analysis

The toxicological studies of benzalazine provide some insight into its physical and chemical properties. For example, the dark-yellow color of urine in rats treated with benzalazine suggests that the compound or its metabolites are excreted via the urine, which may indicate its solubility and stability in biological systems . The compound's toxicity profile, including the LD50 values and effects on organ weights and histopathology, also indirectly informs about its chemical properties, such as reactivity and potential for bioaccumulation .

Relevant Case Studies

Several case studies have been conducted to evaluate the toxicological profile of benzalazine. In rats, oral administration of the maximum dose of 10 g/kg body weight resulted in no pathological findings, with an LD50 greater than 10,000 mg/kg body weight. Subacute toxicity studies revealed that a daily dose of 500 mg/kg body weight for 4 weeks was without any effects . In dogs, a 26-week oral toxicity study identified a non-toxic dose of 160 mg/kg body weight per day, with higher doses leading to liver weight increases and fat disposition in liver cells . Another 26-week study in rats concluded that the non-toxic dose level was 300 mg/kg body weight per day .

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von Benzalazin in der wissenschaftlichen Forschung

This compound, eine Verbindung mit dem Potenzial, verschiedene wissenschaftliche Bereiche zu revolutionieren, ist Gegenstand umfangreicher Forschung. Nachfolgend finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in sechs verschiedenen Bereichen der wissenschaftlichen Forschung.

Grüne Synthese in der organischen Chemie: This compound dient als Schlüsselreagenz bei der grünen Synthese von Azinen. Seine Selbstkondensationsreaktion mit Benzaldehydrivaten führt in Abwesenheit von Hydrazin zu symmetrischen Azinen . Diese Methode ist nicht nur einfach, sondern auch umweltfreundlich und liefert Azine mit hoher Reinheit und hervorragenden Ausbeuten. Solche Ansätze der grünen Chemie sind entscheidend für eine nachhaltige Entwicklung in der organischen Synthese.

Pharmakologische Synthese: In der pharmazeutischen Industrie zeigen Benzalazinderivate signifikante biologische Eigenschaften, was sie zu wichtigen Vorläufern für die Arzneimittelsynthese macht . Ihre Rolle bei der Herstellung pharmakologisch aktiver Verbindungen ist von entscheidender Bedeutung, da sie zur Entwicklung neuer Medikamente mit potenziellen therapeutischen Anwendungen beitragen.

Materialwissenschaft: Nichtlineare optische Materialien: Die einzigartigen Eigenschaften von this compound erstrecken sich auch auf das Gebiet der Materialwissenschaft, wo sie auf ihr Potenzial als nichtlineare optische Materialien untersucht werden . Diese Materialien sind für verschiedene Anwendungen unerlässlich, darunter Lasertechnologie, optische Datenspeicherung und Telekommunikation.

Leiterpolymere: This compound spielt auch eine wichtige Rolle bei der Synthese von leitenden Polymeren, die als Polyazine bekannt sind . Diese Polymere haben vielversprechende Anwendungen in der Elektronik und bieten eine leichte, flexible und kostengünstige Alternative zu herkömmlichen leitfähigen Materialien.

Synthese heterocyclischer Verbindungen: Die Vielseitigkeit von this compound zeigt sich in seiner Verwendung zur Synthese einer breiten Palette von heterocyclischen Verbindungen wie 1,2,4-Triazolen, 1,2,4-Triazinen und Benzoxazepinen . Diese Verbindungen sind grundlegend für die Herstellung verschiedener chemischer Einheiten, die in Arzneimitteln, Agrochemikalien und Farbstoffen verwendet werden.

Elektrochemische Anwendungen: Neuere Studien haben das Potenzial von this compound in elektrochemischen Anwendungen hervorgehoben. Seine Synthese mittels Mikrowellenbestrahlung und anschließende spektroskopische Untersuchungen deuten auf seine Nützlichkeit bei der Entwicklung von Kondensatoren und anderen elektrochemischen Geräten hin .

Wirkmechanismus

Target of Action

Benzalazine is a class of organic compounds that are widely used in organic synthesis It’s known that benzalazine derivatives display significant biological properties and are important for the synthesis of drugs .

Mode of Action

It’s known that the synthesis of Benzalazine involves a condensation reaction between two moles of aromatic aldehydes in the presence of acetonitrile-H2O2/(NH4)2CO3 . This reaction affords symmetrical azines in excellent yields with high purity

Biochemical Pathways

Benzalazine and its derivatives are used to synthesize heterocyclic compounds such as 1,2,4-triazoles, 1,2,4-triazines, and benzoxazepines These compounds are involved in various biochemical pathways and have diverse biological effects

Pharmacokinetics

ADME properties play a crucial role in drug discovery and chemical safety assessment These properties determine the bioavailability of a compound, its distribution within the body, its metabolism, and its route of elimination

Result of Action

It’s known that benzalazine derivatives display significant biological properties and are important for the synthesis of drugs . The formation of a chelate bond in Benzalazine causes a bathochromic shift, which is greater in ketazines than in benzalazines

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the reaction of synthesis of Benzalazine is carried out in the presence of acetonitrile-H2O2/(NH4)2CO3 . This suggests that the reaction environment can influence the synthesis and potentially the action of Benzalazine.

Eigenschaften

IUPAC Name |

(E)-N-[(E)-benzylideneamino]-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H/b15-11+,16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLGEPSKQDNHIO-JOBJLJCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/N=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Benzalazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

588-68-1, 28867-76-7 | |

| Record name | Benzalazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-(phenylmethylene)hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde azine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans,trans-Benzaldehyde azine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzalazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G68LHD5XNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is benzalazine and what are its potential therapeutic applications?

A1: Benzalazine (2-hydroxy-5-[(4-carboxyphenyl)azo]benzoic acid) is a chemical compound investigated for its potential in treating inflammatory bowel diseases (IBD) like ulcerative colitis and Crohn's disease. [, , , , , ]

Q2: How does benzalazine work in the body?

A2: Benzalazine itself is a prodrug, meaning it is inactive until metabolized in the body. It is broken down primarily in the colon by bacterial enzymes into 5-aminosalicylic acid (5-ASA). [] 5-ASA is the active metabolite believed to exert anti-inflammatory effects within the colon. [, ]

Q3: How is benzalazine absorbed and metabolized?

A5: Benzalazine exhibits poor absorption from the small intestine. [] It passes into the colon, where bacterial enzymes convert it into 5-ASA and its metabolite, acetyl-5-aminosalicylic acid (Ac-5-ASA). []

Q4: How is benzalazine eliminated from the body?

A6: Following oral administration, a majority of benzalazine (approximately 72%) is recovered in the urine and feces, primarily as metabolites. [] Only a small fraction is excreted unchanged. []

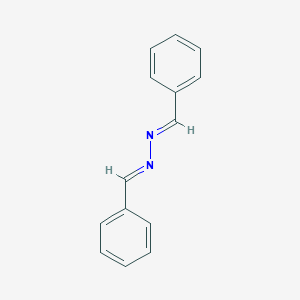

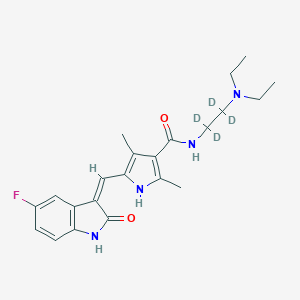

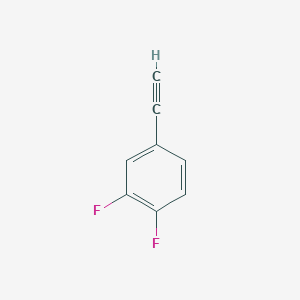

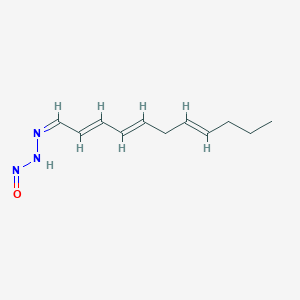

Q5: What is the molecular formula and weight of benzalazine?

A7: The molecular formula of benzalazine is C14H12N2, and its molecular weight is 212.25 g/mol. [, ]

Q6: What is the structure of benzalazine?

A8: Benzalazine (dibenzalhydrazine, benzylideneazine) contains a central azine group (–C=N–N=C–) connected to two phenyl rings. [, ]

Q7: What spectroscopic data is available for benzalazine?

A7: Several spectroscopic techniques have been used to characterize benzalazine, including:

- NMR (Nuclear Magnetic Resonance): Studies have determined the 1H and 13C NMR chemical shifts and coupling constants, providing insights into its structure and conformation. [, ]

- UV-Vis (Ultraviolet-Visible) Spectroscopy: Used to analyze its electronic transitions and study its interactions with metal ions. []

- IR (Infrared) Spectroscopy: Provides information about its functional groups and bonding. [, , , ]

- X-ray crystallography: Used to determine the crystal structure of benzalazine, revealing its molecular geometry and packing arrangement in the solid state. [, , , , ]

Q8: What are the material properties of benzalazine?

A10: Benzalazine and its derivatives have been studied for their liquid crystalline properties. [, , , , , , , , , , ] The presence of specific functional groups and their arrangement influence the type and temperature range of liquid crystalline phases they exhibit.

Q9: Are there any applications of benzalazine in material science?

A9: While benzalazine itself might not have direct applications in material science, its derivatives, particularly those exhibiting liquid crystalline properties, have potential uses in areas like displays, sensors, and other advanced materials.

Q10: What is known about the toxicity of benzalazine?

A10: Several toxicological studies have been conducted on benzalazine:

- Subacute Toxicity: Repeated oral administration for 4 weeks caused dose-dependent changes in organ weights and some histopathological findings in rats. []

- Chronic Toxicity: A 26-week study in rats found a no-observed-adverse-effect level (NOAEL) of 300 mg/kg body weight/day. [] A similar study in dogs identified a NOAEL of 160 mg/kg body weight/day. []

- Genotoxicity: Benzalazine did not demonstrate any mutagenic potential in various in vitro and in vivo assays. []

- Carcinogenicity: Long-term studies in mice and rats did not reveal any carcinogenic effects of benzalazine. []

- Reproductive Toxicity: Studies in rats and rabbits showed no evidence of teratogenicity (birth defects) at the tested doses. []

Q11: How is benzalazine synthesized?

A11: Benzalazine can be synthesized through various methods, including:

- Condensation reaction: The most common method involves the condensation of benzaldehyde with hydrazine hydrate. [, , , ]

- Oxidation of benzylamine: Benzalazine can also be prepared by the oxidation of benzylamine using oxidizing agents like manganese dioxide. []

Q12: How is benzalazine quantified?

A15: Analytical methods like Gas Chromatography (GC) [] can be employed to quantify benzalazine levels in various matrices.

Q13: Are there any computational studies on benzalazine?

A17: Yes, computational studies have been conducted to investigate its structure and properties. [] For example, Density Functional Theory (DFT) calculations have been employed to calculate its chemical shifts and coupling constants, which helps in understanding its NMR spectra. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)